2-(Piperazin-1-yl)-4-(propan-2-yl)pyrimidine
Overview
Description
2-(Piperazin-1-yl)-4-(propan-2-yl)pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a piperazine moiety and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperazin-1-yl)-4-(propan-2-yl)pyrimidine typically involves the reaction of 4-chloro-2-(propan-2-yl)pyrimidine with piperazine. The reaction is generally carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures consistent quality and scalability of the compound for commercial applications.
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The pyrimidine ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives with altered electronic properties.
Cyclization Reactions: The presence of both piperazine and pyrimidine rings makes the compound a suitable candidate for cyclization reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydride) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products: The major products formed from these reactions include various substituted pyrimidines and piperazines, which can be further explored for their biological and chemical properties.
Scientific Research Applications
2-(Piperazin-1-yl)-4-(propan-2-yl)pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways.
Industrial Chemistry: It is employed in the development of agrochemicals and specialty chemicals due to its versatile reactivity and stability.
Mechanism of Action
The mechanism of action of 2-(Piperazin-1-yl)-4-(propan-2-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety can form hydrogen bonds and electrostatic interactions with the active sites of proteins, while the pyrimidine ring can participate in π-π stacking interactions. These interactions modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
2-(Piperazin-1-yl)pyrimidine: Lacks the isopropyl group, resulting in different steric and electronic properties.
4-(Propan-2-yl)pyrimidine:
2-(Piperazin-1-yl)-4-methylpyrimidine: Similar structure but with a methyl group instead of an isopropyl group, leading to variations in hydrophobicity and molecular interactions.
Uniqueness: 2-(Piperazin-1-yl)-4-(propan-2-yl)pyrimidine stands out due to the combination of the piperazine and isopropyl groups, which confer unique steric and electronic characteristics. These features enhance its suitability for specific applications in medicinal chemistry and industrial processes, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-piperazin-1-yl-4-propan-2-ylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-9(2)10-3-4-13-11(14-10)15-7-5-12-6-8-15/h3-4,9,12H,5-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMQTCLPBNIGKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC=C1)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.